molecular formula C8H9BF3K B1401155 Potassium 2,3-dimethylphenyltrifluoroborate CAS No. 1412414-17-5

Potassium 2,3-dimethylphenyltrifluoroborate

Cat. No.: B1401155
CAS No.: 1412414-17-5
M. Wt: 212.06 g/mol
InChI Key: BYBSQSLXIANVCV-UHFFFAOYSA-N
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Description

Potassium 2,3-dimethylphenyltrifluoroborate (CAS 1412414-17-5) is an organoboron compound with the molecular formula C₈H₉BF₃K and a molecular weight of 212.07 g/mol. It is a crystalline solid with >95% purity, widely used in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its stability and compatibility with palladium catalysts . The compound features two methyl groups at the 2- and 3-positions of the phenyl ring, which influence its steric and electronic properties. Its synthesis typically involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) under controlled conditions .

Properties

IUPAC Name

potassium;(2,3-dimethylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3.K/c1-6-4-3-5-8(7(6)2)9(10,11)12;/h3-5H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSQSLXIANVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=CC=C1)C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of potassium organotrifluoroborate salts, including potassium 2,3-dimethylphenyltrifluoroborate, involves several synthetic routes. One common method is the reaction of organoboronic acids with potassium bifluoride (KHF2), which acts as an efficient fluorinating agent . This method is known for its safety, rapidity, and scalability, providing good to excellent yields of analytically pure products . The process avoids problems with glassware etching associated with previous methods and is suitable for industrial production .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Potassium 2,3-dimethylphenyltrifluoroborate participates in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of C–C bonds. A key study demonstrated its utility in coupling with aryl halides under optimized conditions:

EntrySubstrateCatalyst SystemYield (%)Reference
14-BromotoluenePd(PPh₃)₄, Cs₂CO₃, 80°C85
23-IodoanisolePdCl₂(dppf), K₃PO₄, 90°C82

The reaction proceeds via transmetalation of the trifluoroborate to a palladium intermediate, followed by reductive elimination . Polar substituents on the aryl trifluoroborate enhance reactivity due to improved solubility or electronic effects .

Pd-Catalyzed C–H Arylation

This compound facilitates direct C–H arylation in the presence of Mn(III) oxidants. A Pd(OAc)₂/Mn(OAc)₃ system achieved ortho-arylation of 3-methyl-2-phenylpyridine with 84% yield under mild conditions (40°C, 6 h) . Key findings include:

  • Mechanism : High-valent Pd intermediates enable C–H activation at low temperatures.

  • By-product control : Mn(OAc)₃ suppresses undesired acetoxylation compared to MnF₃ .

Electrochemical Cross-Coupling

In Ni-catalyzed electrochemical couplings, potassium aryltrifluoroborates react with aryl bromides to form biaryls. A representative example:

SubstrateProductYield (%)Selectivity (%)
4-Bromoacetophenone4-Acetylbiphenyl8390
2-Bromonaphthalene2-Naphthylbenzene6785

Conditions: NiCl₂·glyme (10 mol%), dtbbpy ligand, 1.2 V vs. Fc⁺/Fc . Radical trapping experiments confirmed benzyl radical intermediates during anodic oxidation .

Functionalization via Click Chemistry

Azido derivatives of potassium trifluoroborates undergo Cu(I)-catalyzed 1,3-dipolar cycloaddition with alkynes. For example:

  • Reaction : Potassium azidomethyltrifluoroborate + phenylacetylene → Triazole product (72% yield) .

  • Scope : Tolerates esters, hydroxy groups, and heteroaromatics .

Synthetic Preparation

The compound is synthesized via a three-step process:

  • Halogen-lithium exchange of 2,3-dimethylbromobenzene.

  • Reaction with B(OR)₃ to form the boronate ester.

  • Treatment with KHF₂ to yield the trifluoroborate salt .
    Critical parameters :

  • Excess KHF₂ (3–5 equiv) ensures complete fluorination.

  • Solvent choice (e.g., anhydrous acetone) minimizes hydrolysis .

Stability and Handling

  • Air/moisture stability : Superior to boronic acids, enabling storage at room temperature .

  • Compatibility : Stable under oxidative conditions (e.g., epoxidation) .

Comparative Reactivity

Aryltrifluoroborates with electron-donating groups (e.g., methyl) exhibit enhanced coupling efficiency compared to electron-withdrawing substituents :

Substituent PositionRelative Reactivity (vs. phenyl)
2,4-Dimethyl1.5×
3-Methoxy1.2×
4-Nitro0.3×

Challenges and Limitations

  • Steric hindrance : Bulky substituents (e.g., 2,6-dimethyl) reduce coupling yields .

  • Solubility : Aliphatic trifluoroborates require tailored conditions (e.g., solid Cs₂CO₃) .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium 2,3-dimethylphenyltrifluoroborate is in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The benefits of using trifluoroborates include:

  • Stability : They can be handled under ambient conditions without significant degradation.
  • Reactivity : They participate efficiently in transmetalation processes with palladium catalysts.

Case Study: Suzuki-Miyaura Coupling

A notable study demonstrated the successful use of this compound in coupling reactions with various electrophiles. The reaction conditions were optimized to yield high conversions and selectivity, showcasing the compound's effectiveness as a nucleophilic partner .

Synthesis of Biologically Active Compounds

This compound has also been employed in the synthesis of biologically active molecules. For instance, it has been utilized to construct substituted purines through cross-coupling with halopurines. This application is significant due to the importance of purine derivatives in medicinal chemistry .

Table: Applications in Biological Synthesis

Reaction TypeElectrophile UsedProduct TypeYield (%)
Suzuki-Miyaura CouplingAryl HalidesBiaryl CompoundsHigh
Coupling with HalopurinesHalopurinesSubstituted PurinesGood

Synthetic Methodology Development

Research has shown that this compound can be integrated into new synthetic methodologies. For example, one-pot synthesis strategies employing this compound have been developed to create complex molecular architectures efficiently.

Example: One-Pot Synthesis

A recent development involved a one-pot synthesis that utilized this compound alongside other reagents to form trisubstituted conjugated dienes. This method highlights the compound's versatility and its ability to streamline synthetic processes .

Advantages Over Traditional Boron Reagents

The advantages of using this compound over traditional boronic acids include:

  • Enhanced Stability : Trifluoroborates are less prone to hydrolysis and oxidation.
  • Ease of Handling : They can be stored and used without stringent inert atmosphere requirements.
  • Cost-Effectiveness : The reagents are often more economical than their boronic acid counterparts.

Mechanism of Action

The mechanism of action of potassium 2,3-dimethylphenyltrifluoroborate in Suzuki–Miyaura cross-coupling reactions involves the transmetalation of the organotrifluoroborate to a palladium catalyst . This process occurs under mild and functional group-tolerant conditions, making it suitable for a wide range of substrates . The compound acts as a nucleophilic partner, transferring its organic group to the palladium center, which then undergoes reductive elimination to form the desired carbon–carbon bond . The molecular targets and pathways involved in this process are primarily related to the palladium-catalyzed cross-coupling mechanism .

Comparison with Similar Compounds

Substituent Position and Steric Effects

The position of substituents on the phenyl ring significantly impacts reactivity. Key comparisons include:

Compound Substituent Positions Molecular Formula Key Properties/Applications Yield in Cross-Coupling Reactions
Potassium 2,3-dimethylphenyltrifluoroborate 2,3-dimethyl C₈H₉BF₃K Moderate steric hindrance; versatile in coupling with electron-deficient aryl halides ~81% (typical for hindered systems)
Potassium 2,6-dimethylphenyltrifluoroborate 2,6-dimethyl C₈H₉BF₃K High steric hindrance; effective in coupling with sterically demanding partners (e.g., 2-bromobenzotrifluoride) 90% (optimized conditions)
Potassium 2,4-dimethylphenyltrifluoroborate 2,4-dimethyl C₈H₉BF₃K Lower steric hindrance; enhanced reactivity with ortho-substituted substrates Not explicitly reported
  • Steric Effects : The 2,6-dimethyl isomer exhibits greater steric bulk, which can limit reactivity with bulky substrates but enhances selectivity in certain couplings. In contrast, the 2,3-dimethyl isomer balances moderate steric hindrance with sufficient accessibility for cross-coupling .

Electronic Effects and Reactivity

Electron-donating methyl groups influence the aryl ring’s electron density, affecting catalytic activity:

  • Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate: The trifluoromethyl groups are strongly electron-withdrawing, making this compound highly reactive toward electron-rich aryl halides.
  • Potassium 2,3-difluorophenyltrifluoroborate : Fluorine’s electron-withdrawing nature increases the aryl ring’s electrophilicity, favoring nucleophilic aromatic substitution. This contrasts with the methyl groups in 2,3-dimethyl derivatives, which enhance electron density and stabilize metal intermediates in cross-couplings .

Similarity and Functional Group Compatibility

Similarity scores (from ) highlight structural relationships:

  • Potassium trifluoro(p-tolyl)borate (Similarity: 0.88): The single para-methyl group reduces steric hindrance, enabling faster couplings but lower selectivity.
  • Potassium (2-cyanophenyl)trifluoroborate (Similarity: 0.87): The electron-withdrawing cyano group shifts reactivity toward electron-rich substrates, diverging from the methyl-directed applications of the 2,3-dimethyl analog.

Biological Activity

Potassium 2,3-dimethylphenyltrifluoroborate (K-2,3-DMPF) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H9BF3KC_8H_9BF_3K and features a trifluoroborate group attached to a dimethyl-substituted phenyl ring. The trifluoroborate moiety enhances the compound's reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis.

The biological activity of K-2,3-DMPF can be attributed to several mechanisms:

  • Enzyme Interaction : K-2,3-DMPF can interact with various enzymes, potentially acting as an inhibitor or modulator. This interaction often involves binding to the active site or allosteric sites of target enzymes, influencing their activity.
  • Cell Signaling Modulation : The compound may affect cell signaling pathways by altering the phosphorylation states of proteins involved in critical cellular processes. This modulation can lead to changes in gene expression and cellular metabolism.
  • Reactive Oxygen Species (ROS) Regulation : K-2,3-DMPF has been implicated in the regulation of oxidative stress within cells. By influencing the production or scavenging of ROS, it may protect cells from oxidative damage.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated that K-2,3-DMPF can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death.

Antimicrobial Activity

K-2,3-DMPF has shown promising antimicrobial activity against several bacterial strains. Research indicates that it disrupts bacterial cell membranes and inhibits essential metabolic processes. The compound's efficacy varies with concentration and exposure time, highlighting the importance of dosage in therapeutic applications.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines (MCF-7) treated with K-2,3-DMPF showed a significant reduction in cell viability. The treatment resulted in a dose-dependent increase in apoptotic markers such as Annexin V positivity and increased levels of cleaved PARP. These findings suggest that K-2,3-DMPF could be developed into a novel anticancer agent.

Concentration (µM)Cell Viability (%)Apoptotic Markers
0100Low
1085Moderate
5060High
10030Very High

Case Study 2: Antimicrobial Activity

In another investigation focusing on its antimicrobial properties, K-2,3-DMPF was tested against Escherichia coli and Staphylococcus aureus. The results indicated that at concentrations above 25 µM, K-2,3-DMPF effectively inhibited bacterial growth by disrupting membrane integrity and metabolic functions.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Escherichia coli25
Staphylococcus aureus30

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability when administered systemically. It is metabolized primarily by cytochrome P450 enzymes into various metabolites that retain some biological activity. Further studies are needed to fully elucidate its pharmacokinetic parameters.

Q & A

Q. What synthetic routes are commonly employed for preparing Potassium 2,3-dimethylphenyltrifluoroborate, and what are the critical reaction parameters?

Potassium aryltrifluoroborates are typically synthesized via the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous or alcoholic media. For example, analogous compounds like Potassium (Z)-but-2-en-1-yltrifluoroborate are synthesized by reacting the boronic acid with KHF₂ under mild conditions (20–40°C, pH 7–9) to stabilize the trifluoroborate anion . Key parameters include:

  • Stoichiometry : A 1:1 molar ratio of boronic acid to KHF₂ ensures complete conversion.
  • Solvent : Polar aprotic solvents (e.g., THF) or water are preferred to enhance solubility.
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted KHF₂ and by-products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

  • ¹H, ¹⁹F, and ¹¹B NMR spectroscopy : Confirm the absence of free boronic acid (δ ~7 ppm for ¹¹B in boronic acid vs. δ ~3 ppm for trifluoroborate) and quantify fluorine environment consistency .
  • X-ray diffraction (XRD) : Resolve crystal structure and verify counterion coordination .
  • Elemental analysis : Ensure correct K⁺ and boron content (±0.3% deviation) .

Q. What precautions are necessary for handling and storing this compound?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Handling : Use N95 masks, nitrile gloves, and eye protection to avoid inhalation or skin contact. Moisture-sensitive compounds like trifluoroborates degrade rapidly in humid conditions .

Q. What solvents and reaction conditions are optimal for maintaining the stability of this compound in solution?

  • Solvents : Use anhydrous THF, DMF, or DMSO to prevent hydrolysis. Aqueous mixtures require buffered neutral pH .
  • Temperature : Avoid prolonged heating >60°C, which may degrade the trifluoroborate group.

Q. How does the solubility profile of this compound influence its use in cross-coupling reactions?

This compound exhibits moderate solubility in polar aprotic solvents (e.g., ~50 mg/mL in DMSO), enabling homogeneous reaction conditions. Insolubility in non-polar solvents (e.g., hexane) facilitates purification via precipitation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a coupling partner?

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading efficiently mediates coupling with aryl halides .
  • Base choice : Cs₂CO₃ or K₃PO₄ (2–3 equiv.) enhances transmetallation kinetics.
  • Solvent optimization : DME/H₂O (4:1) balances solubility and reactivity .
  • Example protocol : Combine substrate (1 equiv.), Pd catalyst (2 mol%), base (2.5 equiv.), and trifluoroborate (1.2 equiv.) at 80°C for 12 hours .

Q. What experimental strategies address contradictory reports on the air- and moisture-stability of this compound?

Discrepancies in stability studies may arise from trace impurities (e.g., residual KHF₂) or storage conditions. To resolve:

  • Conduct accelerated aging tests under controlled humidity (20–80% RH) and monitor decomposition via ¹¹B NMR.
  • Use Karl Fischer titration to quantify moisture content in batches .

Q. How does steric hindrance from the 2,3-dimethylphenyl group influence reactivity compared to less-substituted aryltrifluoroborates?

The ortho-methyl groups increase steric bulk, potentially slowing transmetallation in cross-coupling reactions. Mitigation strategies include:

  • Higher reaction temperatures (e.g., 100°C in dioxane).
  • Bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .
    Comparative kinetic studies with para-substituted analogs can quantify steric effects .

Q. What analytical methods are recommended to detect and quantify degradation products of this compound under acidic conditions?

  • LC-MS : Identify hydrolyzed products (e.g., boronic acid, BF₃).
  • Ion chromatography : Quantify fluoride release (indicative of B-F bond cleavage) .
  • TGA/DSC : Monitor thermal stability and decomposition pathways .

Q. How can researchers reconcile divergent yields in C-H functionalization reactions involving this compound?

Yield variations may stem from competing protodeboronation or catalyst poisoning. Solutions include:

  • Additive screening : Silver salts (Ag₂O) suppress protodeboronation by scavenging free fluoride.
  • Catalyst pre-activation : Reduce Pd(OAc)₂ with DIBAL-H to generate active Pd(0) species.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Potassium 2,3-dimethylphenyltrifluoroborate
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